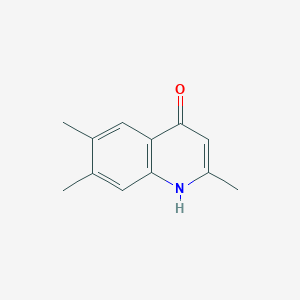

2,6,7-Trimethyl-4-quinolinol

Description

2,6,7-Trimethyl-4-quinolinol is a hydroxyquinoline derivative characterized by methyl substituents at positions 2, 6, and 7 of the quinolinol backbone.

However, the absence of direct data on 2,6,7-Trimethyl-4-quinolinol necessitates comparative analysis with structurally related compounds to infer its properties and applications.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2,6,7-trimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-7-4-10-11(5-8(7)2)13-9(3)6-12(10)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

NCDJGBVSMWITBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=CC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-4-quinolinol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl acetoacetate in the presence of sulfuric acid adsorbed on silica gel. This reaction proceeds under solvent-free conditions and involves a series of steps, including condensation and cyclization, to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of 2,6,7-Trimethyl-4-quinolinol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-4-quinolinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2,6,7-Trimethyl-4-quinolinol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-4-quinolinol involves its interaction with various molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the methyl groups at positions 2, 6, and 7 can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

2,5,7-Trimethyl-4-quinolinol (CAS 65674-07-9)

This positional isomer of 2,6,7-Trimethyl-4-quinolinol features methyl groups at positions 2, 5, and 6. Notably, 2,5,7-Trimethyl-4-quinolinol is commercially available for research in tumor suppression and apoptosis studies, suggesting its utility in oncology-related applications .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (THQ Derivatives)

THQ compounds, such as MJM170 and JAG21, share a partially saturated quinoline backbone (tetrahydro ring system), which enhances conformational flexibility compared to aromatic quinolinols. These derivatives are synthesized via multistep protocols involving HPLC, LC-MS, and NMR for purity validation . The saturated ring may improve metabolic stability or alter interactions with hydrophobic binding pockets in biological targets.

Functional and Structural Analysis

Table 1: Comparative Analysis of Quinolinol Derivatives

Key Observations:

Positional Isomerism: The shift of methyl groups from positions 5 to 6 (e.g., 2,5,7- vs. 2,6,7-Trimethyl-4-quinolinol) may influence hydrogen-bonding capacity and steric interactions with target proteins.

Synthetic Complexity: THQ compounds require advanced chromatographic techniques for purification, suggesting similar demands for synthesizing methylated quinolinols with high purity .

Research Findings and Implications

- 2,5,7-Trimethyl-4-quinolinol: Its commercial availability for apoptosis research highlights the relevance of methylated quinolinols in oncology, though mechanistic details remain unspecified in the evidence .

- THQ Derivatives : The use of MJM170 and JAG21 in exploratory studies underscores the importance of structural flexibility in drug design, particularly for targets requiring adaptable binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.